

Application Notes and Protocols for D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *D-Tyrosine methyl ester hydrochloride*

Cat. No.: B555876

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

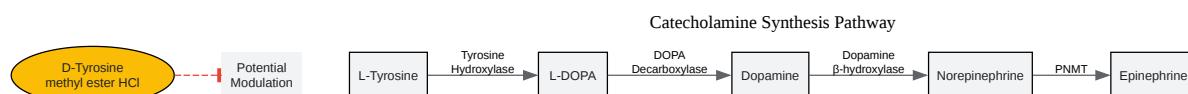
These application notes provide a comprehensive overview of **D-Tyrosine methyl ester hydrochloride**, a derivative of the non-proteinogenic amino acid D-tyrosine. This compound serves as a valuable building block in synthetic organic chemistry and is utilized in various research applications, including neuroscience and pharmaceutical development. The following sections detail its physicochemical properties, relevant biological context, and experimental protocols for its synthesis and potential applications.

Physicochemical Properties and Data

D-Tyrosine methyl ester hydrochloride is a white to off-white crystalline powder. Its key properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ ClNO ₃	[1][2]
Molecular Weight	231.67 g/mol	[1][2]
CAS Number	3728-20-9	[2]
Appearance	White to off-white powder	[2]
Melting Point	184-193 °C	[2]
Purity (HPLC)	≥ 98%	[2]
Optical Rotation	[α] ²⁰ D = -35 ± 2° (c=1 in DMF)	[2]
Storage Conditions	0-8 °C	[2]
IUPAC Name	methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate; hydrochloride	[1]

Biological and Research Applications


D-Tyrosine methyl ester hydrochloride is primarily utilized in the following research areas:

- Neuroscience Research: As a derivative of tyrosine, a precursor to catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, this compound is valuable in studies related to brain function and the treatment of neurological and mental health disorders.[2]
- Pharmaceutical Development: It serves as a chiral building block in the synthesis of more complex pharmaceutical agents.[2] Its protected carboxylic acid and amino groups make it a suitable starting material for multi-step syntheses.
- Peptide Synthesis: The methyl ester protection of the carboxylic acid allows for its use in solution-phase peptide synthesis, enabling the controlled formation of peptide bonds.[3][4]
- Biochemical Studies: Researchers use this compound to investigate protein-protein interactions and enzyme kinetics.[2]

Signaling Pathway: Catecholamine Biosynthesis

D-Tyrosine is the D-isomer of L-Tyrosine, the natural precursor for catecholamine synthesis.

While the direct role of **D-Tyrosine methyl ester hydrochloride** in this pathway is a subject of investigation, understanding the pathway is crucial for designing experiments.

[Click to download full resolution via product page](#)

Caption: Potential modulation of the catecholamine biosynthesis pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **D-Tyrosine methyl ester hydrochloride** and its potential applications.

Protocol 1: Synthesis of D-Tyrosine Methyl Ester Hydrochloride

This protocol is adapted from established methods for the synthesis of amino acid methyl ester hydrochlorides.[\[5\]](#)[\[6\]](#)

Objective: To synthesize **D-Tyrosine methyl ester hydrochloride** from D-Tyrosine.

Materials:

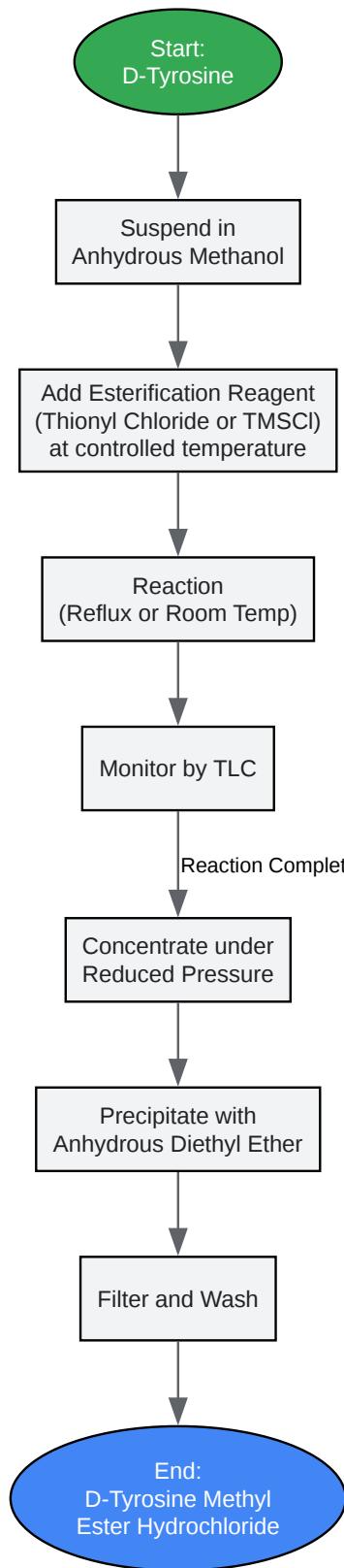
- D-Tyrosine
- Anhydrous Methanol
- Thionyl chloride (SOCl_2) or Trimethylchlorosilane (TMSCl)

- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Ice bath
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add D-Tyrosine (e.g., 10 mmol, 1.81 g).
- Solvent Addition: Add anhydrous methanol (e.g., 20 mL) to the flask and stir to create a suspension.
- Esterification Reagent Addition:
 - Method A (Thionyl Chloride): Cool the suspension in an ice bath to -10°C. Slowly add thionyl chloride (e.g., 15 mmol, 1.1 mL) dropwise to the stirring suspension. Maintain the temperature below room temperature during addition.[5]
 - Method B (Trimethylchlorosilane): To the D-Tyrosine in the flask, slowly add trimethylchlorosilane (e.g., 20 mmol, 2.5 mL) at room temperature, followed by the addition of anhydrous methanol (e.g., 100 mL).[6]
- Reaction:
 - Method A: After the addition of thionyl chloride is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Method B: Stir the reaction mixture at room temperature for 12-15 hours, monitoring by TLC until the starting material is consumed.

- Work-up:


- Once the reaction is complete, cool the mixture to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator to obtain a solid or viscous residue.

- Purification:

- Add cold, anhydrous diethyl ether to the residue and stir to precipitate the product.
- Collect the white solid by filtration.
- Wash the solid with additional cold diethyl ether.
- Dry the product in a vacuum oven.

Expected Yield: 93-97%[\[5\]](#)[\[7\]](#)

Workflow Diagram: Synthesis of **D-Tyrosine Methyl Ester Hydrochloride**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of D-Tyrosine methyl ester HCl.

Protocol 2: Application in Solution-Phase Peptide Synthesis (Dipeptide Formation)

This protocol outlines the general steps for using **D-Tyrosine methyl ester hydrochloride** to synthesize a dipeptide.[4][8]

Objective: To synthesize a dipeptide with D-Tyrosine at the C-terminus.

Materials:

- **D-Tyrosine methyl ester hydrochloride**
- N-protected amino acid (e.g., Boc-L-Alanine)
- Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
- Base (e.g., Triethylamine - TEA)
- Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
- Standard work-up and purification reagents (e.g., ethyl acetate, HCl solution, NaHCO_3 solution, brine)

Procedure:

- Neutralization: Dissolve **D-Tyrosine methyl ester hydrochloride** (1 equivalent) in the chosen anhydrous solvent. Add triethylamine (1 equivalent) and stir for a few minutes at 0°C to neutralize the hydrochloride salt and free the amine.
- Coupling Reaction:
 - In a separate flask, dissolve the N-protected amino acid (1 equivalent) in the same anhydrous solvent.
 - Add the coupling agent (e.g., DCC, 1.1 equivalents) to the N-protected amino acid solution and stir at 0°C .

- Add the neutralized D-Tyrosine methyl ester solution to the activated N-protected amino acid solution.
- Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
- Work-up:
 - Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
 - Dilute the filtrate with a suitable organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, a weak base (e.g., saturated NaHCO₃ solution), and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the solution under reduced pressure.
 - Purify the resulting crude dipeptide by column chromatography or recrystallization.

Safety and Handling

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation.
- Storage: Store in a tightly sealed container in a cool, dry place (0-8°C).

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl D-tyrosinate hydrochloride | C10H14CINO3 | CID 134565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbino.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for D-Tyrosine Methyl Ester Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555876#experimental-protocol-for-using-d-tyrosine-methyl-ester-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com